3-Bromopiperidine-2,6-dione

Descripción general

Descripción

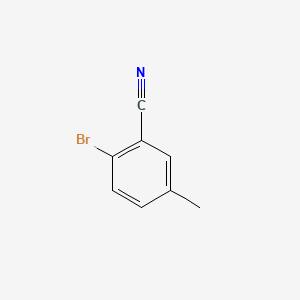

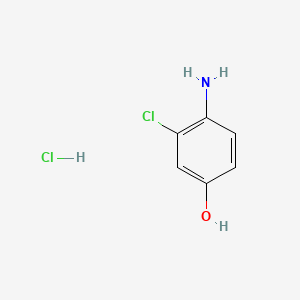

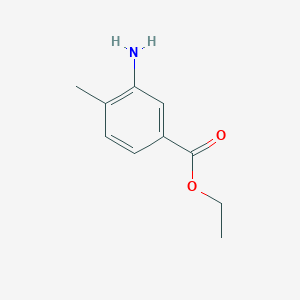

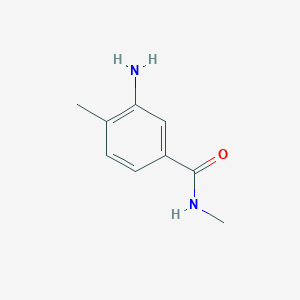

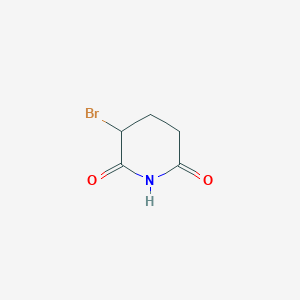

3-Bromopiperidine-2,6-dione is a heterocyclic compound with a molecular formula of C5H6BrNO2 . It is primarily used in drug synthesis and organic synthesis . It can serve as an intermediate for the synthesis of biologically active compounds . It may have anti-inflammatory, anti-tumor, and antibacterial activities in the medical field, but it may also have other unknown biological activities .

Synthesis Analysis

The crude glutarimide is dissolved in acetone (5 ml), then sodium azide (3.44 g, 53.1 mmol) is added to the mixture, turning the reaction mixture into a blue-purple color. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is completed, the reaction mixture is directly separated and purified through silica gel column chromatography, eluted with n-hexane/ethyl acetate (1/1), to obtain 3-Bromopiperidine-2,6-dione .Molecular Structure Analysis

The molecular formula of 3-Bromopiperidine-2,6-dione is C5H6BrNO2 . The InChI code is 1S/C5H6BrNO2/c6-3-1-2-4 (8)7-5 (3)9/h3H,1-2H2, (H,7,8,9) and the InChIKey is RYSICGXZRVMXDP-UHFFFAOYSA-N . The Canonical SMILES is C1CC(=O)NC(=O)C1Br .Chemical Reactions Analysis

3-Bromopiperidin-2,6-dione has been used in reactions with sodium saccharin to synthesize glutarimides derivatives to observe their activities against Ehrlich ascites carcinoma in Swiss albino mice . A thalidomide analog (I) was prepared from 2,3-dihydro-3-thioxo-1H-isoindol-1-one and 3-Bromo-2,6-Piperidinedione .Physical And Chemical Properties Analysis

3-Bromopiperidine-2,6-dione is a white to off-white crystalline powder with a melting point of 120-123°C . It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Drug Molecules

3-Bromopiperidine-2,6-dione: serves as a versatile intermediate in medicinal chemistry. It is utilized in the synthesis of various drug molecules, particularly those that target neurological disorders and pain management. The bromine atom in the compound provides a reactive site for further functionalization, allowing for the creation of a wide array of bioactive molecules .

Treatment of Blood Disorders

This compound has been identified as a potential therapeutic agent in the treatment of sickle cell disease and β-thalassemia. Research indicates that derivatives of 3-Bromopiperidine-2,6-dione can reduce the expression of widely interspaced zinc finger motif (WIZ) proteins and induce fetal hemoglobin (HbF) expression, which is beneficial in managing these blood disorders .

Agrochemical Synthesis

In the agrochemical industry, 3-Bromopiperidine-2,6-dione is used as a building block for creating insecticides, herbicides, and fungicides. Its reactivity facilitates the synthesis of compounds that can protect crops from pests and diseases. Additionally, it is involved in the production of plant growth regulators that enhance plant growth and development .

Organic Synthesis

As an intermediate in organic synthesis, 3-Bromopiperidine-2,6-dione is crucial for constructing complex organic compounds. Its structure allows for multiple reaction pathways, making it a valuable component in the synthesis of a variety of organic products .

Pharmaceutical Compositions

The compound’s utility extends to the formulation of pharmaceutical compositions. It can be incorporated into medication formulations to improve their efficacy or modify their pharmacokinetic properties. This application is particularly important in the development of new and improved pharmaceuticals .

Chemical Research

3-Bromopiperidine-2,6-dione: is often used in chemical research as a reagent or a catalyst. Its unique chemical properties enable it to facilitate or initiate chemical reactions that are critical for experimental procedures and the discovery of new chemical processes .

Material Science

In material science, 3-Bromopiperidine-2,6-dione can contribute to the development of novel materials with specific properties. Researchers may use it to synthesize materials with desired thermal, electrical, or mechanical characteristics for various industrial applications .

Biochemistry Studies

This compound is also relevant in biochemistry studies, where it may be used to investigate enzyme reactions or metabolic pathways. Its presence in a biochemical system can influence the behavior of enzymes and other proteins, providing insights into their functioning .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromopiperidine-2,6-dione is a piperidine derivative that can be used as an intermediate in organic synthesis and medicinal chemistry . It is often used for the structural modification and synthesis of drug molecules and bioactive molecules . .

Result of Action

The molecular and cellular effects of 3-Bromopiperidine-2,6-dione’s action would depend on its specific targets and the biological context. Given its use as an intermediate in the synthesis of drug molecules and bioactive molecules , it can be inferred that the compound may have diverse effects on cellular processes.

Propiedades

IUPAC Name |

3-bromopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSICGXZRVMXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502942 | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopiperidine-2,6-dione | |

CAS RN |

62595-74-8 | |

| Record name | 3-Bromo-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.